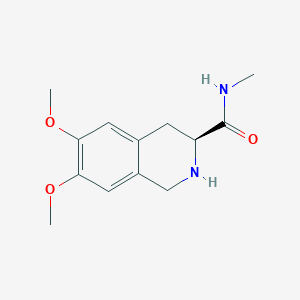

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

描述

(S)-6,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral tetrahydroisoquinoline derivative featuring:

- Methoxy groups at the 6- and 7-positions, enhancing electron-donating properties and influencing binding interactions.

- An N-methyl carboxamide group at the 3-position, contributing to hydrogen-bonding capacity and solubility.

- S-configuration at the 3-position, critical for stereoselective biological activity.

属性

IUPAC Name |

(3S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-13(16)10-4-8-5-11(17-2)12(18-3)6-9(8)7-15-10/h5-6,10,15H,4,7H2,1-3H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPICREIKPLHRKG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

N-Methylation: The N-methylation of the tetrahydroisoquinoline ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Carboxamide Formation: The carboxamide group is introduced by reacting the N-methylated intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. In vitro tests have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 1.9 |

| HCT-116 | 2.3 |

These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells . The ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, a dose-dependent reduction in cell viability was observed. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies .

- Neurodegenerative Disease Model : An animal model investigating the neuroprotective effects showed that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups .

作用机制

The mechanism of action of (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The exact pathways depend on the biological context but may include signal transduction, gene expression, or metabolic pathways.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs:

Key Observations :

- Carboxylic Acid vs. Carboxamide: The carboxylic acid derivatives (e.g., ) exhibit higher polarity (TPSA ~67.8) and lower membrane permeability compared to carboxamide analogs.

- Stereochemical Impact: The S-configuration at C3 in the target compound contrasts with R-configuration in ’s C1-carboxylic acid derivative. Stereochemistry influences binding affinity; for example, (1S,3S)-methyl ester in showed efficacy as an organocatalyst due to precise spatial arrangement.

- Substituent Effects : Phenyl or benzoyl groups (e.g., 6g, 6h in ) enhance aromatic stacking interactions but may reduce solubility. The target compound’s methoxy groups balance electron donation without excessive hydrophobicity.

Comparison :

生物活性

(S)-6,7-Dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

1. Synthesis and Structural Properties

The synthesis of this compound involves several steps that ensure high yield and enantioselectivity. Recent methods have utilized chemoenzymatic approaches for the stereoselective preparation of isoquinoline derivatives. For instance, Fülöp et al. demonstrated a high-yield synthesis using a combination of Pomeranz–Fritsch cyclization and Petasis reaction techniques .

2.1 Antibacterial Activity

One of the notable biological activities of this compound is its ability to inhibit the New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. The compound has shown effective in vitro inhibition against this enzyme, which hydrolyzes most β-lactam antibiotics .

2.2 Anticancer Activity

In a study evaluating a series of tetrahydroisoquinoline derivatives, compounds related to (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline exhibited cytotoxic effects against cancer cell lines. Specifically, derivatives showed IC50 values comparable to established chemotherapeutics like verapamil in multidrug-resistant K562/A02 cells . The structure-activity relationship indicated that modifications at the 2-position significantly influenced their potency.

2.3 Cardioprotective Effects

Research has also highlighted the cardioprotective properties of this compound. A study investigated the effects on rat heart papillary muscle contractility and found that it positively influenced Na+/Ca2+-exchange mechanisms at concentrations ranging from 5 μM to 100 μM. This suggests potential applications in treating cardiac conditions .

3. Detailed Research Findings

| Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of NDM-1 enzyme | |

| Anticancer | Cytotoxicity against K562/A02 cells | |

| Cardioprotective | Positive inotropic effect on rat heart muscle |

Case Study 1: Antibacterial Efficacy

A recent study demonstrated that (S)-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline effectively inhibited NDM-1 activity in various bacterial strains. This finding positions the compound as a promising candidate for developing new antibiotics targeting resistant bacteria.

Case Study 2: Cancer Cell Line Evaluation

In vitro testing on K562 cell lines revealed that specific derivatives of this compound exhibited significant cytotoxicity with IC50 values as low as 0.65 μM. These results indicate its potential as a lead compound for further development in cancer therapy .

5. Conclusion

This compound presents a multifaceted profile with promising antibacterial and anticancer properties along with cardioprotective effects. Ongoing research into its mechanisms and efficacy will be crucial for future therapeutic applications.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。